1-{1-[(2-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
1-{1-[(2-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its diverse biological activities and is often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method is the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, followed by further reactions to introduce the chlorophenyl and chloranilino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and carbonylation processes are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The chlorophenyl and chloranilino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-{1-[(2-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its bioactive pyrazole core.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-{1-[(2-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(3-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 1-{1-[(4-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
1-{1-[(2-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorophenyl and chloranilino groups provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
1-[1-(2-chloroanilino)-1-oxobutan-2-yl]-N-(2-chlorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-2-18(20(28)24-16-10-6-4-8-14(16)22)26-12-11-17(25-26)19(27)23-15-9-5-3-7-13(15)21/h3-12,18H,2H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDLNHLEJGEPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1Cl)N2C=CC(=N2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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